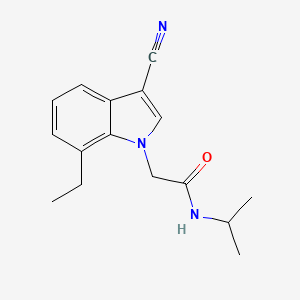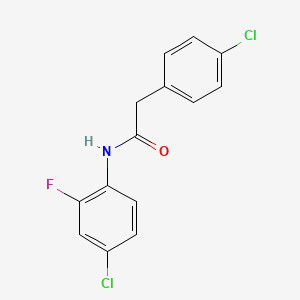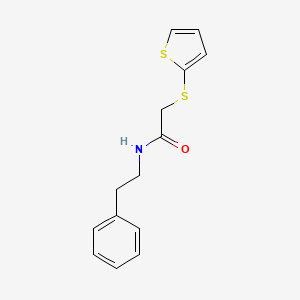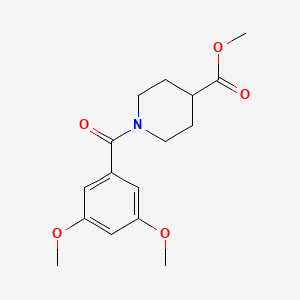
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide, also known as CPI-455, is a small molecule inhibitor that has been developed for potential use in cancer treatment. This molecule has been shown to exhibit anti-tumor activity in preclinical studies, making it a promising candidate for further research.
作用机制
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide works by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression. By inhibiting BRD4, 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide is able to disrupt the activity of cancer cells and prevent their growth.
Biochemical and Physiological Effects:
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide has been shown to have several biochemical and physiological effects in preclinical studies. These include the inhibition of cancer cell growth, induction of cell death, and disruption of gene expression. 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide has also been shown to be well-tolerated in animal studies, with no significant toxicity observed.
实验室实验的优点和局限性
One advantage of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide is its specificity for BRD4, which makes it a promising candidate for targeted cancer therapy. However, one limitation of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide is its relatively low potency, which may limit its effectiveness in treating certain types of cancer.
未来方向
There are several potential future directions for research on 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide. One area of interest is the development of more potent analogs of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide that may be more effective in treating cancer. Another potential direction is the investigation of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide in combination with other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further studies are needed to better understand the mechanisms underlying 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide's anti-tumor activity and to identify potential biomarkers that may be used to predict patient response to treatment.
合成方法
The synthesis of 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide involves several steps, including the reaction of 7-ethyl-1H-indole-3-carboxylic acid with isopropylamine, followed by the addition of cyanogen bromide to form the cyano derivative. The final step involves the reaction of the cyano derivative with isopropylacetamide to produce 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide.
科学研究应用
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide has been the subject of several scientific studies, with researchers investigating its potential as a cancer treatment. In one study, 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide was shown to inhibit the growth of several types of cancer cells, including breast, lung, and pancreatic cancer cells. Another study found that 2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-isopropylacetamide was able to induce cell death in cancer cells, suggesting that it may be an effective treatment for certain types of cancer.
属性
IUPAC Name |
2-(3-cyano-7-ethylindol-1-yl)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O/c1-4-12-6-5-7-14-13(8-17)9-19(16(12)14)10-15(20)18-11(2)3/h5-7,9,11H,4,10H2,1-3H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMPUCMDWPBQXSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)C(=CN2CC(=O)NC(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-cyano-7-ethyl-1H-indol-1-yl)-N-(propan-2-yl)acetamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{3-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B5878455.png)

![N-(3-chloro-4-fluorophenyl)-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B5878466.png)
![N-(4-methylphenyl)thieno[3,2-b][1]benzothiophene-2-carboxamide](/img/structure/B5878471.png)

![N-(tert-butyl)-2-{[1-(2-chlorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5878481.png)
![N-[amino(1,3-benzothiazol-2-ylamino)methylene]-3-chlorobenzamide](/img/structure/B5878492.png)
![N-[3-(dimethylamino)phenyl]-2,2-diphenylacetamide](/img/structure/B5878500.png)




![N-(2-ethyl-6-methylphenyl)-2-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5878543.png)
